2,3-Diamino-5-bromobenzoic acid
Description
2,3-Diamino-5-bromobenzoic acid is a brominated benzoic acid derivative with amino groups at the 2- and 3-positions of the aromatic ring and a bromine substituent at the 5-position. This compound serves as a critical intermediate in pharmaceutical research, particularly in drug discovery and development, due to its structural versatility and reactivity . Its high purity (up to 99% for the methyl ester) and scalable synthesis processes enable its use in advanced custom syntheses .
Properties
IUPAC Name |
2,3-diamino-5-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEDLHSFCNPYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5-bromobenzoic acid typically involves the bromination of 2,3-diaminobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
2,3-Diaminobenzoic acid+Br2→2,3-Diamino-5-bromobenzoic acid
Industrial Production Methods
Industrial production of 2,3-Diamino-5-bromobenzoic acid involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-5-bromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: 2,3-Dinitro-5-bromobenzoic acid.
Reduction: 2,3-Diaminobenzoic acid.
Substitution: 2,3-Diamino-5-hydroxybenzoic acid or 2,3-Diamino-5-alkylbenzoic acid.
Scientific Research Applications
2,3-Diamino-5-bromobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Diamino-5-bromobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3,4-Diamino-5-bromobenzonitrile (WZ-9105)
- Structure: Amino groups at 3- and 4-positions, bromine at 5-position, and a nitrile group replacing the carboxylic acid.
- Purity : 98% .
- Applications : The nitrile group enhances electrophilicity, making it suitable for cross-coupling reactions in organic synthesis, contrasting with the carboxylic acid’s role in hydrogen bonding or salt formation .
5-Bromo-2,4-difluorobenzoic Acid
- Structure : Bromine at 5-position, fluorine at 2- and 4-positions, and a carboxylic acid group.
- Synthesis : Produced via bromination of 2,4-difluorobenzonitrile with 93–99% yield .
- Applications: Fluorine’s electronegativity improves metabolic stability in agrochemicals, whereas the diamino groups in 2,3-Diamino-5-bromobenzoic acid may facilitate coordination chemistry or serve as hydrogen bond donors in drug design .
Halogen-Substituted Analogues
2,3-Diamino-6-chlorobenzonitrile (QV-8588)
2,3-Diamino-5-bromo-6-fluorobenzotrifluoride (QI-8756)
- Structure : Bromine at 5-position, fluorine at 6-position, and a trifluoromethyl group.
- Purity : 98% .
- Applications : The trifluoromethyl group enhances lipophilicity and bioavailability, a trait absent in the carboxylic acid derivative .
Salt and Ester Derivatives
2,3-Diamino-5-bromobenzoic Acid Methyl Ester
- Purity : 98–99% .
- Applications : Esterification masks the carboxylic acid’s acidity, facilitating penetration through lipid membranes in drug delivery systems .
Data Table: Key Properties of 2,3-Diamino-5-bromobenzoic Acid and Analogues
Biological Activity
2,3-Diamino-5-bromobenzoic acid (DABBA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis pathways, and applications in various fields.
Chemical Structure and Properties
DABBA is characterized by its molecular formula and a molecular weight of approximately 231.05 g/mol. The compound features two amino groups at positions 2 and 3, along with a bromine atom at position 5 of the benzoic acid structure. Its unique functional groups contribute to its buffering capabilities and interaction with biomolecules.
Biological Activity
DABBA exhibits several notable biological activities:
- Antibacterial Properties : DABBA serves as a precursor for synthesizing quinoxaline derivatives, which have demonstrated broad-spectrum antibacterial activity against various strains of bacteria. These derivatives are synthesized through multiple reaction steps involving DABBA as a substrate, leading to compounds that show effective inhibition against pathogens .
- Buffering Agent : The compound acts as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, which is critical for enzymatic reactions and cellular processes .
- Glycobiology Applications : In glycobiology, DABBA is utilized for analyzing DMB-labeled sialic acids derived from biotherapeutic glycoproteins. This analysis is crucial for understanding the pharmacokinetic properties of these biotherapeutics .
The mechanism by which DABBA exerts its biological effects involves interactions with various biomolecules. Its ability to stabilize pH makes it essential in assays involving enzymes sensitive to pH changes. Additionally, it may influence the pharmacokinetics and bioavailability of other compounds during drug formulation processes .
Synthesis Pathways
DABBA can be synthesized through several methods, often involving the bromination of benzoic acid derivatives followed by amination steps. The synthesis process typically requires high temperatures and careful characterization using analytical techniques such as HPLC or NMR spectroscopy.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Bromination | Br₂ |
| 2 | Amination | NH₂OH |
| 3 | Purification | HPLC |
Case Studies
- Antibacterial Efficacy : A study demonstrated that quinoxaline derivatives synthesized from DABBA exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the derivative structure .
- Glycobiology Application : Research utilizing DABBA for labeling sialic acids showed enhanced detection sensitivity in HPLC analyses, confirming its utility in biotherapeutic monitoring .
Research Findings
Recent studies have explored the broader implications of DABBA in drug development:
- In Silico Studies : Computational models suggest that DABBA derivatives may serve as potential inhibitors for various biological targets, including proteasome pathways involved in protein degradation .
- Comparative Analysis : When compared with other benzoic acid derivatives, DABBA showed superior activity profiles in terms of enzyme inhibition and antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
